1,3-Dioxolane-4-methanol, 2-propyl-
CAS No.: 4379-23-1
Cat. No.: VC17146360
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4379-23-1 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | (2-propyl-1,3-dioxolan-4-yl)methanol |
| Standard InChI | InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |
| Standard InChI Key | MCDLJNJNGRFOOF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1OCC(O1)CO |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound’s structural identity is defined by its IUPAC name and standardized descriptors:
| Property | Value |
|---|---|
| IUPAC Name | (2-propyl-1,3-dioxolan-4-yl)methanol |
| CAS Registry Number | 4379-23-1 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| InChI | InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |
| InChI Key | MCDLJNJNGRFOOF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(CO)C1OC1 |
The dioxolane ring adopts a chair-like conformation, with the propyl group at C2 and the hydroxymethyl group at C4 introducing steric and electronic asymmetries. This configuration enhances its reactivity in nucleophilic and electrophilic reactions .
Synthesis and Industrial Production
Synthetic Routes
1,3-Dioxolane-4-methanol, 2-propyl- is typically synthesized via acid-catalyzed cyclization of glycerol derivatives with ketones or aldehydes. A representative method involves:
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Reacting 1,2-propanediol with butyraldehyde in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid).
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Cyclodehydration under reflux conditions to form the dioxolane ring.
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Purification via fractional distillation or column chromatography.
Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and minimize side products like polymeric ethers. Catalysts such as zeolites or ion-exchange resins improve selectivity.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C |
| Catalyst Loading | 1–5 wt% |
| Reaction Time | 4–6 hours |
| Solvent | Toluene or dichloromethane |
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The hydroxymethyl group (-CH₂OH) acts as a nucleophile, enabling:
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Acetal Formation: Reaction with aldehydes/ketones to yield branched acetals, widely used as protecting groups for alcohols in multistep syntheses.
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Esterification: Treatment with acyl chlorides or anhydrides produces esters for polymer precursors.
Ring-Opening Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the diol and ketone, a reversibility exploited in controlled-release formulations.
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to antiviral agents and anti-inflammatory drugs. For example, its ester derivatives inhibit cyclooxygenase-2 (COX-2) in preclinical models.
Agricultural Chemistry
Derivatives functionalized with thiophosphate groups act as insect growth regulators, disrupting chitin synthesis in Lepidoptera larvae.
Cosmetic Formulations
As a humectant, it enhances moisture retention in skincare products. Its low toxicity (LD₅₀ > 2000 mg/kg in rats) supports safe topical use.
Lubricant Additives
Substituted dioxolanes, including 2-propyl derivatives, reduce wear in engine oils by forming protective films on metal surfaces.
| Parameter | Value |
|---|---|
| Oral LD₅₀ (Rat) | >2000 mg/kg |
| Skin Irritation | Mild (Draize test) |
| Ecotoxicity | LC₅₀ (Daphnia magna): 120 mg/L |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dioxolanes for drug discovery.
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Biodegradable Polymers: Exploring polyesters derived from hydroxymethyl-dioxolanes as sustainable materials.
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Energy Storage: Functionalized dioxolanes as electrolytes in lithium-ion batteries.
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